LB-100
CAS No.: 1026680-07-8
Cat. No.: VC0005520
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1026680-07-8 |
---|---|
Molecular Formula | C13H20N2O4 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | 3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) |
Standard InChI Key | JUQMLSGOTNKJKI-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |
Canonical SMILES | CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |
Molecular Mechanism of LB-100: Targeting PP2A and Beyond
LB-100 operates through selective inhibition of PP2A, a serine/threonine phosphatase involved in regulating critical cellular processes such as cell cycle progression, DNA repair, and apoptosis. Unlike traditional kinase inhibitors that suppress oncogenic signaling, LB-100 induces hyperactivation of proliferative pathways, including mTORC1 and MAPK, leading to replication stress and synthetic lethality in cancer cells .
PP2A Inhibition and Oncogenic Signaling Paradox
Preclinical studies reveal that LB-100’s inhibition of PP2A triggers a paradoxical surge in pro-survival signals such as ERK and AKT phosphorylation. This hyperactivation creates a vulnerability window, particularly when combined with inhibitors of DNA damage response kinases like WEE1. In colon cancer models, this combination resulted in significant tumor regression by overwhelming cancer cells with irreparable DNA damage .
Immunomodulatory Effects via mTORC1 Activation
LB-100 enhances T-cell effector function by blocking PP2A-mediated suppression of mTORC1. In CAR-T cell therapies, pretreatment with LB-100 increased phosphorylation of ribosomal protein S6 kinase (S6K), a downstream mTORC1 target, amplifying cytotoxic activity against glioblastoma and other solid tumors . This mechanism also upregulates PD-L1 expression on tumor cells, suggesting a dual role in both augmenting immune responses and sensitizing tumors to checkpoint inhibitors .
Preclinical Evidence Supporting LB-100’s Anticancer Activity
Synergy with DNA-Damaging Agents
In vitro and in vivo studies demonstrate that LB-100 sensitizes cancer cells to radiotherapy and chemotherapy by impairing DNA repair mechanisms. PP2A inhibition disrupts homologous recombination repair, increasing the efficacy of platinum-based agents and ionizing radiation. For example, LB-100 combined with cisplatin reduced tumor volume by 68% in pancreatic cancer xenografts compared to monotherapy .
Induction of Neoantigens via mRNA Splicing Dysregulation
A groundbreaking 2024 study revealed that LB-100 alters mRNA splicing in colon cancer cells, generating immunogenic neoantigens. This phenomenon activates the cGAS-STING pathway, fostering an inflammatory tumor microenvironment conducive to T-cell infiltration. Mice treated with LB-100 and anti-PD-1 antibodies exhibited a 90% reduction in metastatic burden, underscoring its potential in combination immunotherapy .
Clinical Development and Trial Progress
LB-100 has entered mid-stage clinical testing across multiple cancer types. The following table summarizes ongoing and completed trials:
Phase Ib/2 Trial in Ovarian Cancer
A collaboration with GSK evaluates LB-100 alongside dostarlimab in ovarian clear cell carcinoma (OCCC), a subtype resistant to conventional therapies. Preliminary data suggest enhanced T-cell activation and tumor infiltration, correlating with improved ORR compared to historical controls .
LB-100 in Combination Therapies: Rationale and Emerging Data
Chemotherapy Potentiation
By exacerbating replication stress, LB-100 synergizes with topoisomerase inhibitors like topotecan. In small cell lung cancer (SCLC) models, the combination reduced tumor growth by 40% compared to chemotherapy alone, attributed to PP2A’s role in stabilizing stalled replication forks .
Immunotherapy Enhancement
LB-100’s dual effect on mTORC1 activation and neoantigen presentation positions it as an ideal partner for immune checkpoint inhibitors. In a syngeneic fibrosarcoma model, LB-100 + anti-CTLA-4 doubled median survival compared to either agent alone, with 30% of mice achieving complete remission .
Future Directions and Challenges
Biomarker Development
Current efforts focus on identifying predictive biomarkers, such as PP2A subunit expression and tumor mutational burden, to stratify patients likely to benefit from LB-100. Preliminary analyses indicate that tumors with high MYC amplification exhibit heightened sensitivity due to reliance on PP2A for MYC degradation .
Overcoming Resistance Mechanisms
Although LB-100-resistant clones display reduced malignant potential (e.g., decreased invasiveness and angiogenesis), strategies to prevent resistance include intermittent dosing schedules and triple combinations with kinase inhibitors .
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